3-Methyl-5-phenylpent-2-enoic acid
Description
Properties
CAS No. |
1807941-97-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-3-methyl-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)/b10-9+ |
InChI Key |
PKKDVUKRJTUHOI-MDZDMXLPSA-N |
SMILES |
CC(=CC(=O)O)CCC1=CC=CC=C1 |
Isomeric SMILES |
C/C(=C\C(=O)O)/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: (Z)-3-Methyl-5-phenylpent-2-enoic Acid
The (Z)-isomer (CAS: Not explicitly listed) differs in the configuration of the double bond. While synthesis methods for the (Z)-isomer are less documented, Stoermer and Pinhey (1998) highlight challenges in isolating pure (Z)-isomers due to steric hindrance and thermodynamic instability compared to the (E)-form .
- Reactivity : The (E)-isomer’s trans configuration allows for more efficient conjugation, enhancing its stability and electrophilicity in Diels-Alder reactions.
- Applications : The (E)-isomer is preferred in drug synthesis (e.g., 1,4-oxazepan-5-one derivatives) due to its predictable reactivity .
Table 1: (E)- vs. (Z)-Isomer Comparison
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Stability | Thermodynamically stable | Less stable |
| Synthetic Yield | 37% | Not reported |
| NMR δ (Carboxylic H) | 11.98 ppm (broad) | Data unavailable |
Analogous α,β-Unsaturated Acids
(E)-5-Phenylpent-2-enoate Derivatives
Ethyl (E)-5-phenylpent-2-enoate (CAS: N/A) shares the α,β-unsaturated core but replaces the carboxylic acid with an ester group. This modification reduces acidity (pKa ~4.5 vs. ~2.5 for the acid) and enhances solubility in organic solvents .
- Applications : Used in stereoselective reductive aldol reactions to synthesize chiral intermediates .
Substituted Pent-2-enoic Acids
- (E)-5-Methoxy-5-oxopent-3-enoic acid (CAS: N/A): Incorporates a methoxy group at C5, increasing polarity and altering reactivity in nucleophilic additions .
Table 2: Structural and Functional Comparisons
Chlorinated and Heterocyclic Derivatives
- (E)-3-Methyl-5-phenylpent-2-enoic acid chloride: Synthesized with 88% yield via thionyl chloride treatment. The acid chloride exhibits higher reactivity in amide couplings compared to the parent acid .
- 3-[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]prop-2-enoic acid (CAS: 866144-41-4): A thiazole-containing analog with a predicted pKa of 4.53, indicating reduced acidity due to electron-withdrawing effects .
Key Research Findings
Synthetic Efficiency : The (E)-isomer’s synthesis achieves 37% yield after recrystallization, while its acid chloride derivative reaches 88% yield , underscoring the utility of derivatization for downstream applications .
Thermodynamic Stability : Computational studies suggest the (E)-isomer’s stability arises from minimized steric clash between the phenyl and methyl groups .
Pharmaceutical Relevance: (E)-3-Methyl-5-phenylpent-2-enoic acid is a key intermediate in coumarin and oxazepanone derivatives, which show anticoagulant and anti-inflammatory activity .
Preparation Methods
Olefination of Aldehydes
Olefination is central to constructing the conjugated double bond in the target molecule. Several procedures are documented:
Wittig or Phosphonium Ylide Method : Using triphenylphosphoranylidene derivatives with aldehyde precursors, such as 3-phenylpropanal, to form the corresponding alkene. This method has been detailed with high yields (~72%) for (2 E)-5-phenylpent-2-enal, indicating stereoselectivity favoring the trans configuration.
Horner–Wadsworth–Emmons (HWE) Olefination : Utilized for selective formation of (E)-alkenes, especially when reacting phosphonate esters with aldehydes under basic conditions. For example, the synthesis of (E)-ethyl 5-phenylpent-2-enoate was achieved with a 72% yield, demonstrating the efficacy of this approach.
Olefinations Using Phosphoranes : The reaction of ethyl 2-(triphenylphosphoranylidene)propanoate with 3-phenylpropanal under controlled conditions yields the desired conjugated alkene with high stereoselectivity.
Hydrolysis to Acid
Post-olefination, ester intermediates are hydrolyzed to the free acid:
Basic Hydrolysis : Refluxing ester derivatives with aqueous KOH or NaOH, followed by acidification, yields the free acid. For example, ester hydrolysis of ethyl esters derived from olefination yields the acid with yields exceeding 80%.
Acidic Hydrolysis : Using hydrochloric acid (HCl) or sulfuric acid for ester hydrolysis, followed by extraction, provides the free acid. This method ensures high purity and minimal side reactions.
Purification Techniques
Purification of the target acid involves:
Recrystallization : From solvents like hexanes or ethanol to obtain high-purity crystalline products.
Chromatography : Flash chromatography using solvent systems such as pentane/ethyl acetate (e.g., 1:1 or 2:1) for separation of isomers and impurities.
Filtration and Extraction : Under controlled temperature conditions to isolate the pure trans (E) isomer, which is thermodynamically favored.
Specific Synthetic Routes and Data
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Wittig/Olefination | 3-phenylpropanal | Triphenylphosphoranylidene derivatives | Room temp, inert atmosphere | 72% (E)-alkene | High stereoselectivity |
| HWE Olefination | 3-phenylpropanal | Phosphonate esters | Reflux, basic conditions | 72% | Favorable for (E)-isomer |
| Hydrolysis | Ester intermediates | Aqueous KOH/HCl | Reflux, acidification | >80% | Purity >97% after recrystallization |
Research Findings and Notes
The olefination reactions are highly stereoselective, favoring the trans (E) configuration, critical for biological activity and further functionalization.
Hydrolysis steps are straightforward, with high yields and minimal side reactions, especially when carefully controlling pH and temperature.
Purification via recrystallization and chromatography ensures high purity, essential for subsequent applications or characterization.
The synthesis protocols are adaptable, allowing for the introduction of methyl and phenyl substituents at specific positions, which is crucial for tailoring the compound's properties.
Additional Considerations
Reaction Monitoring : Thin-layer chromatography (TLC) is routinely employed to monitor reaction progress, ensuring complete conversion before work-up.
Yield Optimization : Reflux conditions, solvent choice, and stoichiometry are optimized based on starting material and desired stereochemistry.
Safety and Handling : Use of inert atmospheres (N2) and dry solvents minimizes side reactions and decomposition.
Q & A
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification due to potential irritant properties (analogous to α,β-unsaturated acids). Store under inert atmosphere to prevent oxidation. Refer to safety data of structurally related compounds (e.g., cinnamic acid derivatives) for spill management and PPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
